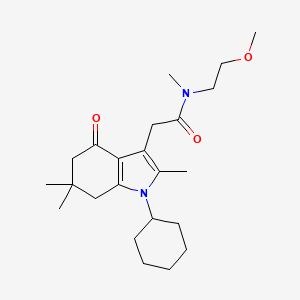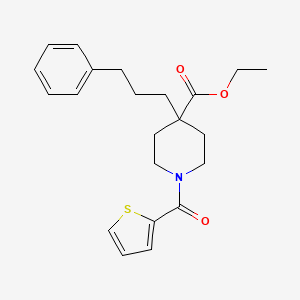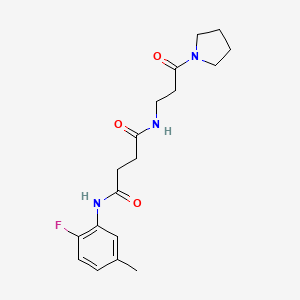
N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide
Overview
Description
N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide, also known as MPT0G211, is a novel small molecule compound that has shown potential as an anti-cancer agent. It belongs to the chromene family of compounds and has a unique chemical structure that gives it its anti-cancer properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide involves its ability to inhibit the activity of the proteasome, a complex of proteins that is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide leads to the accumulation of misfolded and damaged proteins, which in turn leads to the activation of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. This ultimately leads to the induction of apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been shown to have anti-inflammatory effects, as well as the ability to inhibit angiogenesis, the process by which new blood vessels are formed. Furthermore, N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been shown to have neuroprotective effects, suggesting that it may have potential as a therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide in lab experiments is that it has been extensively studied and has shown promising results as an anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on the proteasome and other cellular processes.
Future Directions
There are several future directions for research on N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide. Another area of interest is the investigation of the potential of N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide and its effects on other cellular processes.
Scientific Research Applications
N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. In vivo studies have also shown that N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has anti-tumor activity in mouse models of cancer. Furthermore, N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting that it has potential as a therapeutic agent for cancer treatment.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(thiophen-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-3-9-26-16-7-6-15-12-18(21(24)27-19(15)13-16)20(23)22(8-10-25-2)14-17-5-4-11-28-17/h4-7,11-13H,3,8-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQFWCWPAVIJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N(CCOC)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,3,5-trimethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B4260586.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-isopropyl-4-piperidinyl)oxy]benzamide](/img/structure/B4260589.png)

![5-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B4260601.png)
![2-(1-adamantyl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B4260603.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(3,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4260607.png)
![7-(2,3-difluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4260624.png)
![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B4260642.png)
![(2,5-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4260643.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4260644.png)
![4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B4260650.png)


![N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4260679.png)